
6-Ethyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of organic compounds characterized by a benzene ring fused to a pyran ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6-Ethyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-ethyl-7-hydroxy-4,4-dimethyl-2H-chromen-2-one with suitable reagents can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.
Analyse Des Réactions Chimiques
6-Ethyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group at the 7-position can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Ethyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Ethyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
6-Ethyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
6-Methyl-2H-1-benzopyran-2-one: This compound has a similar structure but with a methyl group instead of an ethyl group. It is known for its anticoagulant properties.
7-Methoxy-2H-1-benzopyran-2-one: This compound has a methoxy group at the 7-position instead of a hydroxyl group. It is studied for its potential anti-inflammatory and antimicrobial activities.
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: This compound has a similar structure but with a methyl group at the 6-position. It is known for its antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
6-ethyl-7-hydroxy-4,4-dimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C13H16O3/c1-4-8-5-9-11(6-10(8)14)16-12(15)7-13(9,2)3/h5-6,14H,4,7H2,1-3H3 |
Clé InChI |
ZKCRCEFXWMFVNE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1O)OC(=O)CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


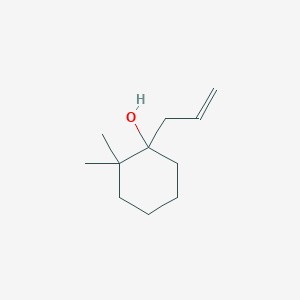
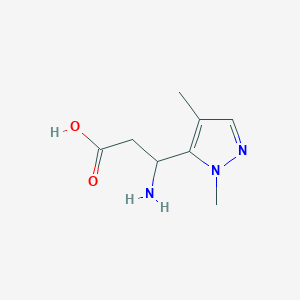
![[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13234937.png)
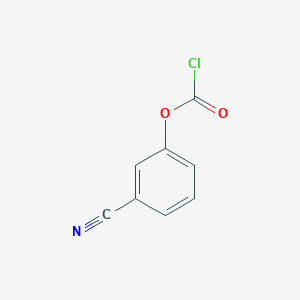

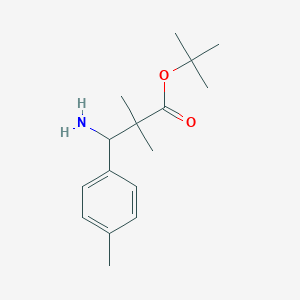
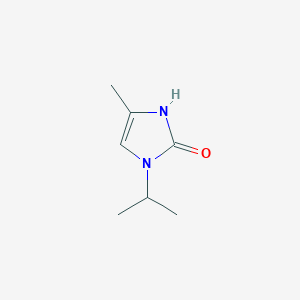
![tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13234974.png)
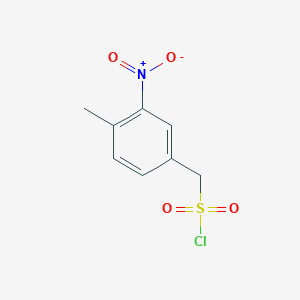
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)
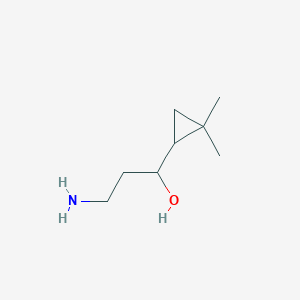
![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)

![4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13235023.png)
